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Compound of Interest

Compound Name: 6-Isopropylpyrimidin-4-ol

Cat. No.: B046008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of 6-
isopropylpyrimidin-4-ol, a potent and selective Tankyrase inhibitor also known as G007-LK.

The performance of G007-LK is compared with an alternative Tankyrase inhibitor, XAV939,

supported by experimental data to inform drug development and research applications.

Introduction to Kinase Inhibitor Profiling
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However,

off-target activities can lead to unforeseen side effects or polypharmacology, which can be

beneficial or detrimental. Therefore, comprehensive cross-reactivity profiling against a broad

panel of kinases is a critical step in the development of selective kinase inhibitors. This guide

focuses on G007-LK, a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2

(TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.

Comparative Kinase Inhibition Profile
G007-LK has been demonstrated to be a highly selective inhibitor of TNKS1 and TNKS2.[1][2]

In a broad panel screening, G007-LK showed minimal to no inhibitory activity against 90 other

kinases when tested at a concentration of 10 µM.[2] This high degree of selectivity is a key

differentiator for this compound.
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For a direct comparison, we present the inhibitory activity (IC50) of G007-LK and a well-

established alternative Tankyrase inhibitor, XAV939, against their primary targets.

Compound Target IC50 (nM)

6-isopropylpyrimidin-4-ol

(G007-LK)
TNKS1 46[1][3]

TNKS2 25[1][3]

XAV939 TNKS1 11[4][5]

TNKS2 4[4][5]

Signaling Pathway Context: Wnt/β-catenin Pathway
Tankyrase 1 and 2 are key regulators of the Wnt/β-catenin signaling pathway. They PARsylate

(poly-ADP-ribosylate) Axin, a central component of the β-catenin destruction complex. This

modification marks Axin for ubiquitination and subsequent proteasomal degradation. The

degradation of Axin leads to the stabilization and accumulation of β-catenin, which can then

translocate to the nucleus and activate the transcription of Wnt target genes, many of which are

implicated in cell proliferation and survival. Inhibition of Tankyrase activity by compounds like

G007-LK stabilizes Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt

signaling.
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Caption: Wnt/β-catenin signaling pathway and the role of G007-LK.

Experimental Protocols
Luminescence-Based Kinase Assay (e.g., ADP-Glo™
Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds

against a panel of kinases.

1. Reagent Preparation:

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Reconstitute kinases and substrates in kinase buffer to desired concentrations.
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Prepare a serial dilution of the test compound (e.g., G007-LK) in DMSO, followed by a final
dilution in kinase buffer.
Prepare ATP solution in kinase buffer.

2. Kinase Reaction:

In a 384-well plate, add 2.5 µL of the test compound solution.
Add 2.5 µL of the kinase/substrate mixture.
Initiate the reaction by adding 5 µL of ATP solution.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.
Incubate for 30 minutes at room temperature.

4. Data Analysis:

Measure luminescence using a plate reader.
Calculate the percentage of inhibition for each compound concentration relative to a no-
inhibitor control.
Determine the IC50 value by fitting the data to a dose-response curve.

Click to download full resolution via product page
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Luminescence", fillcolor="#4285F4"]; J [label="Data Analysis (IC50

determination)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B[color="#202124"]; B -> C [color="#202124"]; C -> D

[color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"];

F -> G [color="#202124"]; G -> H [color="#202124"]; H ->

I[color="#202124"]; I -> J [color="#202124"]; }

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion
6-isopropylpyrimidin-4-ol (G007-LK) is a potent and highly selective inhibitor of Tankyrase 1

and 2. Its minimal cross-reactivity against a broad panel of other kinases underscores its

specificity, which is a desirable characteristic for a chemical probe and a potential therapeutic

agent. While XAV939 exhibits slightly higher potency against the primary targets in biochemical

assays, the superior selectivity profile of G007-LK may offer advantages in minimizing off-target

effects. The choice between these inhibitors will depend on the specific experimental context

and research goals. The provided experimental protocol offers a robust framework for

researchers to conduct their own comparative kinase profiling studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of 6-isopropylpyrimidin-4-ol
(G007-LK) Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046008#cross-reactivity-profiling-of-6-
isopropylpyrimidin-4-ol-against-a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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